1h-Purine-6-methanol
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Overview
Description
1H-Purine-6-methanol is a derivative of purine, a heterocyclic aromatic organic compound Purines are fundamental components of nucleic acids, which are essential for the storage and transmission of genetic information in all living organisms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Purine-6-methanol can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloropurine with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with a methanol group, forming this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, utilizing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Purine-6-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed:
Oxidation: Products include purine-6-carboxylic acid or purine-6-aldehyde.
Reduction: Products include 1H-Purine-6-methyl.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Purine-6-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives.
Biology: It is used in studies related to nucleic acid analogs and their interactions with enzymes and receptors.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Purine-6-methanol involves its interaction with various molecular targets, including enzymes and receptors. As a purine derivative, it can mimic natural nucleosides and interfere with nucleic acid metabolism. This can lead to the inhibition of DNA and RNA synthesis, making it a potential candidate for antiviral and anticancer therapies.
Comparison with Similar Compounds
6-Mercaptopurine: An antimetabolite used in the treatment of leukemia.
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another naturally occurring purine base found in DNA and RNA.
Comparison: 1H-Purine-6-methanol is unique due to its methanol group at the 6-position, which imparts different chemical properties and reactivity compared to other purine derivatives
Properties
IUPAC Name |
7H-purin-6-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c11-1-4-5-6(9-2-7-4)10-3-8-5/h2-3,11H,1H2,(H,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZUOZIIQIWVIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457513 |
Source
|
Record name | 1h-purine-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17405-22-0 |
Source
|
Record name | 1h-purine-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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